molecular formula C23H27Cl2N3O2 B583267 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril (Aripiprazole Imp CAS No. 1797983-65-3

1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril (Aripiprazole Imp

Numéro de catalogue: B583267
Numéro CAS: 1797983-65-3
Poids moléculaire: 448.388
Clé InChI: PVGLTOICFDOVGU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril, also known as Aripiprazole Impurity, is a chemical compound used primarily in the field of neurology research. It is a derivative of aripiprazole, a well-known antipsychotic medication. This compound is often used as a reference standard in analytical studies to ensure the quality and safety of pharmaceutical products .

Méthodes De Préparation

The synthesis of 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril involves several steps. The synthetic route typically includes the reaction of 2,3-dichlorophenylpiperazine with butyl bromide, followed by the introduction of a hydroxy group at the 7th position of the carbostyril ring. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity .

Analyse Des Réactions Chimiques

1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate, leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like sodium hydride and alkyl halides.

Applications De Recherche Scientifique

Therapeutic Applications

1. Treatment of Mental Health Disorders
Aripiprazole itself is widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors while antagonizing the 5-HT2A receptor, which helps to stabilize mood and reduce psychotic symptoms. Clinical trials have demonstrated its efficacy and tolerability within specified dose ranges for various mental health conditions .

2. Cartilage Regeneration
Recent studies have explored the potential of aripiprazole in cartilage regeneration. Research indicates that aripiprazole may enhance the healing of damaged articular cartilage by promoting chondrogenesis. This was demonstrated through in vitro experiments using adipose-derived mesenchymal stem cells and chondrocytes, where aripiprazole treatment increased the expression of chondrogenic markers such as COL2A1 and SOX9. In vivo studies further validated these findings by showing improved cartilage restoration in rat models with induced defects .

Pharmacokinetic Insights

1. Drug Repositioning
The repositioning of aripiprazole for new therapeutic applications is an area of growing interest. By leveraging existing data on aripiprazole's pharmacodynamics and safety profile, researchers aim to repurpose it for conditions such as cartilage defects, potentially reducing the time and cost associated with developing new drugs from scratch .

2. Pharmacokinetic Simulations
Pharmacokinetic studies have been conducted to simulate therapeutic levels of aripiprazole in maintenance treatment scenarios. These simulations help optimize dosing regimens to ensure effective management of symptoms while minimizing side effects .

Case Studies

Study Focus Findings
Chondrogenesis Study Investigated the effects of aripiprazole on cartilage regenerationAripiprazole significantly increased markers for chondrogenesis and improved cartilage healing in rat models .
Mental Health Applications Efficacy in treating schizophrenia and bipolar disorderDemonstrated superior efficacy compared to placebo and tolerability better than traditional antipsychotics like haloperidol .
Long-acting Injectable Formulation Safety and effectiveness of long-acting formulationsFound to be a safe treatment option with low prevalence of side effects .

Mécanisme D'action

The mechanism of action of 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril involves its interaction with dopamine receptors in the brain. It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, while also exhibiting antagonistic activity at serotonin 5-HT2A receptors. These interactions help modulate neurotransmitter activity, thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

Compared to other similar compounds, 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril stands out due to its unique structure and specific receptor binding profile. Similar compounds include:

This compound’s distinct chemical structure and receptor interactions make it a valuable tool in both research and pharmaceutical applications.

Activité Biologique

Aripiprazole, a novel atypical antipsychotic, is recognized for its unique pharmacological profile, which includes partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors and antagonist properties at serotonin 5-HT2A receptors. The compound in focus, 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydro Carbostyril, is an impurity associated with aripiprazole that has garnered attention for its biological activity and potential therapeutic implications.

Pharmacological Profile

  • Receptor Affinity :
    • Aripiprazole exhibits high affinity for several receptors:
      • Dopamine Receptors : D2 and D3 (partial agonist), D4 (moderate affinity).
      • Serotonin Receptors : 5-HT1A (partial agonist), 5-HT2A (antagonist), 5-HT2C and 5-HT7 (moderate affinity).
      • Other Receptors : Alpha-1 adrenergic and histamine H1 receptors .
  • Mechanism of Action :
    • Aripiprazole's action is characterized by functionally selective modulation of neurotransmitter systems. This means that its effects can vary based on the cellular context, leading to different pharmacological outcomes depending on the receptor type and location .

Case Studies and Research Findings

  • Oxidative Stress Response :
    • A study indicated that treatment with aripiprazole leads to increased reactive oxygen species (ROS) production but also enhances antioxidant enzyme activity, suggesting a complex interaction where aripiprazole may confer resilience against oxidative stress .
    • In vitro experiments showed that aripiprazole treatment maintained higher levels of anti-apoptotic gene expression compared to other antipsychotics like olanzapine, indicating a potential protective effect on neuronal cells under stress conditions .
  • Dopaminergic Activity :
    • Research has demonstrated that aripiprazole can inhibit dopamine receptor-mediated behaviors in animal models, suggesting its efficacy in modulating dopaminergic signaling pathways without inducing hyperactivity or stereotypy typically associated with other dopaminergic agents .
    • The compound's ability to act as a dopamine autoreceptor agonist further emphasizes its role in stabilizing dopaminergic neurotransmission, which is crucial in treating conditions like schizophrenia .

Comparative Biological Activity

Activity Type Aripiprazole Other Antipsychotics (e.g., Olanzapine)
Dopamine D2 AgonismPartial AgonistAntagonist
Serotonin 5-HT1A AgonismPartial AgonistAntagonist
Serotonin 5-HT2A ActionAntagonistAntagonist
Oxidative Stress ResponseIncreased antioxidant activityVariable effects
Neuroprotective EffectsHigher anti-apoptotic gene expressionLower responsiveness

Q & A

Q. Basic: How is Aripiprazole Impurity F identified and characterized in pharmaceutical formulations?

Answer:
Aripiprazole Impurity F (7-hydroxy-3,4-dihydrocarbostyril) is identified using hyphenated analytical techniques such as:

  • Reverse-phase HPLC with phenyl-hexyl columns for baseline separation of impurities .
  • Mass spectrometry (MS) for molecular weight confirmation (m/z 464.38) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) to resolve structural features, including the 2,3-dichlorophenylpiperazine moiety and the 7-hydroxyquinolin-2-one core .

Key identifiers :

ParameterValueReference
Empirical FormulaC₂₃H₂₇Cl₂N₃O₃
CAS Number573691-09-5
Molecular Weight464.38 g/mol

Q. Advanced: What methodologies optimize chromatographic separation of Aripiprazole and its impurities?

Answer:
A QSRR-ANN (Quantitative Structure–Retention Relationship–Artificial Neural Network) model is employed to optimize RP-HPLC conditions:

  • Critical parameters : Methanol gradient (54% initial to 79% final), flow rate (460 μL/min), and phenyl-hexyl stationary phase .
  • Separation criteria : Resolve critical peak pairs (IMP A-B and IMP D-C) using computed molecular descriptors (ovality, torsion energy) .

Optimal Conditions :

ParameterValue
Initial Methanol54%
Final Methanol79%
Flow Rate460 μL/min
ColumnPhenyl-hexyl

This method minimizes secondary equilibria and enhances column longevity compared to ion-pair chromatography .

Q. Basic: What structural features differentiate Aripiprazole Impurity F from the parent drug?

Answer:
Aripiprazole Impurity F lacks the 4-(2,3-dichlorophenyl)piperazine side chain and contains a 7-hydroxy group on the quinolin-2-one core, unlike the parent compound’s 7-butoxy substitution .

Structural Comparison :

FeatureAripiprazoleImpurity F
Substituent at C7Butoxy groupHydroxyl group
Piperazine moiety2,3-DichlorophenylAbsent
Molecular FormulaC₂₃H₂₇Cl₂N₃O₂C₂₃H₂₇Cl₂N₃O₃

Q. Advanced: How are synthetic pathways designed for Aripiprazole Impurity F?

Answer:
Impurity F is synthesized via:

  • Hydrolysis : Cleavage of the butoxy side chain from aripiprazole under acidic conditions .
  • Purification : Crystallization using methanol/water mixtures to achieve >99% purity .

Reaction Conditions :

StepConditions
HydrolysisHCl (1M), 80°C, 6 hrs
CrystallizationMethanol:H₂O (7:3 v/v)

Q. Basic: What are the pharmacopeial standards for Aripiprazole impurity profiling?

Answer:
The European Pharmacopoeia (EP) and USP mandate:

  • Identification thresholds : 0.1% for unspecified impurities .
  • Reference standards : EP Impurity F (CAS 573691-09-5) and USP Impurity G (CAS 129722-25-4) .

Regulatory Limits :

PharmacopeiaImpurity Limit
EP≤0.15%
USP≤0.10%

Q. Advanced: How does Aripiprazole Impurity F impact pharmacological activity?

Answer:
Functional assays assess its effect on D₂ receptor binding:

  • In vitro studies : Impurity F shows weak partial agonism (EC₅₀ >10 μM) compared to aripiprazole (EC₅₀ ~1.4 nM) .
  • Mechanistic insight : The 7-hydroxy group reduces affinity for dopamine receptors, suggesting minimal contribution to therapeutic or adverse effects .

Q. Basic: What stability-indicating methods are used for Aripiprazole Impurity F?

Answer:
Forced degradation studies under:

  • Acidic/alkaline conditions : HPLC-MS monitors hydrolysis products .
  • Oxidative stress : H₂O₂ exposure identifies oxidation byproducts (e.g., quinoline-2,7-dione) .

Degradation Profile :

ConditionMajor Degradant
Acidic (HCl, 1M)7-Hydroxyquinoline
Oxidative (H₂O₂)Quinoline-2,7-dione

Q. Advanced: How are computational models applied to predict impurity behavior?

Answer:
Molecular dynamics (MD) simulations predict logD/logP values to optimize chromatographic retention:

  • LogP of Impurity F : 3.2 (vs. 4.8 for aripiprazole) explains earlier elution in RP-HPLC .
  • ANN models : Predict retention times with RMSE <0.023, enabling method robustness .

Q. Basic: What spectroscopic data confirm the structure of Aripiprazole Impurity F?

Answer:

  • ¹H NMR : δ 7.25 (d, J=8.5 Hz, H-8), δ 6.75 (s, H-5) for the quinoline core .
  • IR : Broad peak at 3200 cm⁻¹ (OH stretch) .

Q. Advanced: What strategies mitigate co-elution of Aripiprazole impurities?

Answer:

  • Column switching : Phenyl-hexyl followed by C18 columns resolve co-eluting IMP B and IMP C .
  • Gradient adjustments : Stepwise methanol increases reduce peak overlap (e.g., IMP D vs. IMP E) .

Propriétés

IUPAC Name

1-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-20(23(19)25)27-14-12-26(13-15-27)10-1-2-11-28-21-16-18(29)8-6-17(21)7-9-22(28)30/h3-6,8,16,29H,1-2,7,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGLTOICFDOVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=CC(=C2)O)CCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.